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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-
methylpiperazin-1-yl)ethanol (CAS No: 5464-12-0), a key intermediate in pharmaceutical
synthesis. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind
experimental choices and the rigorous interpretation of the resulting spectra, ensuring scientific
integrity and providing actionable insights for its application.

Upon initial investigation, it is crucial to clarify the isomeric structure. While the query specified
"2-(4-Methylpiperazin-2-yl)ethanol," publicly available and commercial data overwhelmingly
correspond to the 1-yl isomer, 2-(4-methylpiperazin-1-yl)ethanol. This guide will therefore focus
on this well-documented and commercially prevalent compound.[1][2][3]

Molecular Structure and Key Identifiers

2-(4-Methylpiperazin-1-yl)ethanol is a tertiary amine and a primary alcohol. Its structure
consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethanol
group at the 1-position.
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Identifier Value Source

2-(4-methylpiperazin-1-

IUPAC Name yethanol [1]
CAS Number 5464-12-0 [1][2]
Molecular Formula C7H16N20 [1]
Molecular Weight 144.21 g/mol [1]
InChikey QHTUMQYGZQYEOZ- (2]

UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an
organic molecule. For 2-(4-methylpiperazin-1-yl)ethanol, both *H and 3C NMR are essential for
structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: A sample of 5-25 mg of 2-(4-methylpiperazin-1-yl)ethanol is dissolved in
approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCIs).[4] The choice
of CDClIs is standard for small organic molecules due to its good solubilizing power and
relatively clean spectral window.

 Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).[5][6]

o Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher) to ensure adequate signal dispersion. Standard pulse sequences are used for
acquisition.
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e Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to yield the final spectrum.

1H NMR Data Interpretation

The expected *H NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol in CDCIs shows distinct
signals corresponding to the methyl, piperazine ring, and ethanol chain protons.[7]

Chemical Shift e . . .
Protons Multiplicity Integration Assignment
(3, ppm)
3.61 2H Triplet (t) 2 -CH2-OH
2.56 2H Triplet (t) 2 -N-CH2-CH2-OH
) Piperazine ring
Broad multiplet
2.3-2.7 8H 8 protons (-CHz2-N-
(br m)
CH2-)
2.18 3H Singlet (s) 3 N-CHs

» Rationale: The triplet at 3.61 ppm is characteristic of the methylene group attached to the
hydroxyl group, coupled to the adjacent methylene group. The triplet at 2.56 ppm
corresponds to the methylene group attached to the piperazine nitrogen. The broad multiplet
between 2.3 and 2.7 ppm arises from the eight protons of the piperazine ring, which often
show complex coupling patterns. The singlet at 2.18 ppm is a clear indicator of the N-methyl
group, which has no adjacent protons to couple with.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the number of inequivalent carbons and their
chemical environments.

Experimental Protocol: 13C NMR Spectroscopy

The sample preparation is similar to that for *H NMR, though a higher concentration (50-100
mg) is often beneficial due to the lower natural abundance of $3C.[4] A standard proton-
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decoupled 3C NMR experiment is performed to yield a spectrum with singlets for each unique
carbon atom.

13C NMR Data Interpretation

The 13C NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol would be expected to show six
distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of
piperazine carbons being chemically equivalent).

Chemical Shift (6, ppm) Assighment

~60 -CH2-OH

~58 -N-CH2-CH2-OH

. Piperazine ring carbons adjacent to N-CH2-CH2-
OH

~53 Piperazine ring carbons adjacent to N-CHs

~46 N-CHs

» Rationale: The chemical shifts are influenced by the electronegativity of adjacent atoms. The
carbon attached to the oxygen (-CH2-OH) is the most downfield. The carbons of the
piperazine ring appear in the typical range for aliphatic amines, and the N-methyl carbon is
the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The Attenuated Total Reflectance (ATR) technique is particularly useful for obtaining high-
quality spectra of solid or liquid samples with minimal preparation.

Experimental Protocol: ATR-IR Spectroscopy

e Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond
crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.
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o Sample Application: A small amount of liquid or low-melting solid 2-(4-methylpiperazin-1-
ylethanol is placed directly onto the ATR crystal.[8]

» Data Acquisition: The sample spectrum is recorded. The final spectrum is presented as
transmittance or absorbance versus wavenumber (cm~1).

IR Data Interpretation

The IR spectrum of 2-(4-methylpiperazin-1-yl)ethanol will exhibit characteristic absorption
bands for the O-H, C-H, and C-N bonds.

Wavenumber (cm~—?) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Alcohol (-OH)
2940-2800 C-H stretch Aliphatic (CHz, CHs)
1450 C-H bend Aliphatic (CHz, CHs)
1260-1050 C-O stretch Primary Alcohol
1150-1085 C-N stretch Tertiary Amine

« Rationale: The most prominent feature is the broad O-H stretching band, characteristic of a
hydrogen-bonded alcohol. The sharp bands in the 2800-2940 cm~* region are due to the C-
H stretching of the methyl and methylene groups. The C-O and C-N stretching vibrations
appear in the fingerprint region and confirm the presence of the alcohol and tertiary amine
functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. Electron lonization (EI)
is a common technique for volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with El

e Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph
(GC), which separates the analyte from any impurities. The volatile analyte then enters the
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mass spectrometer.

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
molecular ion (M*e) and various fragment ions.[9][10][11]

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z).

o Detection: The abundance of each ion is measured, generating a mass spectrum.
MS Data Interpretation

The mass spectrum of 2-(4-methylpiperazin-1-yl)ethanol will show the molecular ion peak and
several characteristic fragment peaks.

miz lon Proposed Structure

144 [M]*e Molecular lon

Loss of the hydroxymethyl

113 [M - CH20H]* _
radical
Loss of the hydroxyethyl
99 [M - CH2CHz0H]* _
radical
70 [CaHsN]* Piperazine ring fragment
Cleavage of the piperazine
58 [CsHsN]*

ring

» Rationale: The molecular ion peak at m/z 144 confirms the molecular weight of the
compound.[1] The fragmentation pattern is characteristic of N-substituted piperazines and
alcohols. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common
fragmentation pathway for amines, leading to the formation of stable iminium ions. The base
peak is often observed at m/z 70, resulting from the cleavage of the hydroxyethyl group.

Fragmentation Pathway Diagram
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Caption: Proposed EI fragmentation of 2-(4-methylpiperazin-1-yl)ethanol.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and
unambiguous structural confirmation of 2-(4-methylpiperazin-1-yl)ethanol. The *H and 3C NMR
spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key
functional groups (alcohol and tertiary amine), and the mass spectrum verifies the molecular
weight and reveals a characteristic fragmentation pattern. This self-validating set of data
provides a robust analytical foundation for the use of this compound in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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